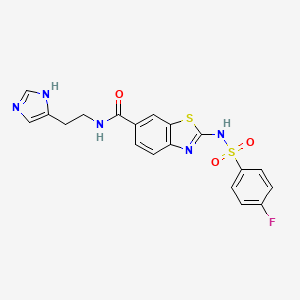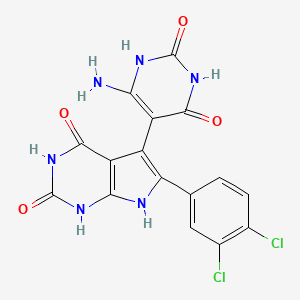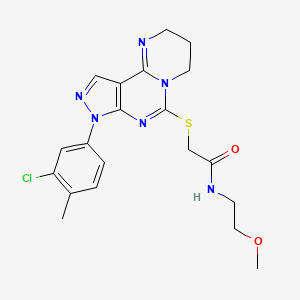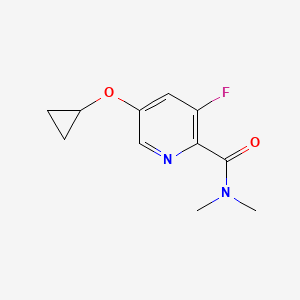
5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.234 g/mol. This compound is characterized by its unique structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to the picolinamide core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide typically involves multiple steps, starting with the preparation of the picolinamide core. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The starting material, picolinic acid, is converted to picolinamide through a reaction with ammonia or an amine derivative.
Introduction of the Fluorine Atom: The picolinamide core is then fluorinated using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a cyclopropyl alcohol derivative reacts with the fluorinated picolinamide.
Introduction of the Dimethylamino Group: Finally, the dimethylamino group is introduced through a reaction with dimethylamine under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted picolinamides and related compounds.
科学研究应用
5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of diseases involving picolinamide derivatives.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
作用机制
The mechanism by which 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the biological system and the specific disease being targeted.
相似化合物的比较
3-Cyclopropoxy-5-fluoro-N-methylaniline
3-Cyclopropoxy-5-fluoro-N,N-dimethylpicolinamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C11H13FN2O2 |
|---|---|
分子量 |
224.23 g/mol |
IUPAC 名称 |
5-cyclopropyloxy-3-fluoro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c1-14(2)11(15)10-9(12)5-8(6-13-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI 键 |
RBNXJLPZAGCQLF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)OC2CC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


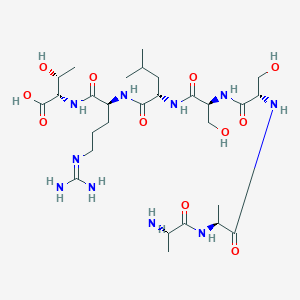
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
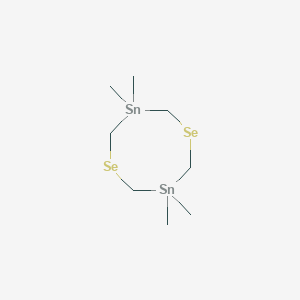
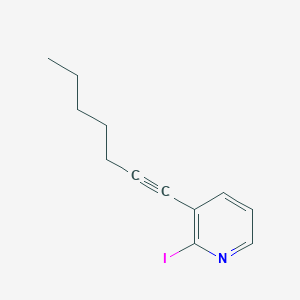
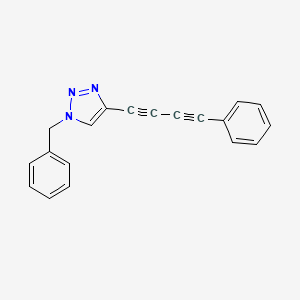
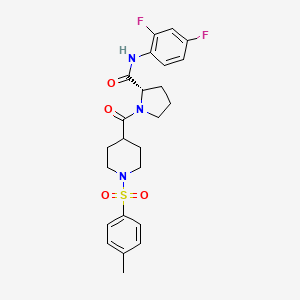
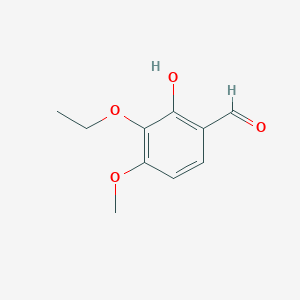
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
